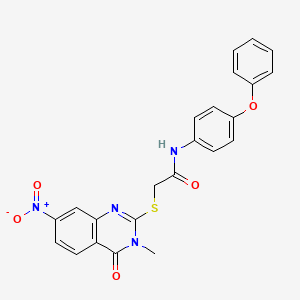![molecular formula C24H25NO6S2 B7433462 N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been extensively studied for its potential therapeutic applications in various medical fields.
Mechanism of Action
The exact mechanism of action of N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the migration of leukocytes to the site of inflammation. In addition, it has been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte adhesion and migration.
Advantages and Limitations for Lab Experiments
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. It has been found to have poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in vivo.
Future Directions
For the study of this compound include investigating its potential use in the treatment of cancer and neurological disorders, as well as exploring its potential side effects and optimal dosing regimen.
Synthesis Methods
The synthesis of N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide involves the reaction between 4-(3-methylsulfonylphenoxy)aniline and 2-((3-phenylpropyl)sulfonyl)acetic acid. This reaction is catalyzed by a suitable acid catalyst and is carried out under reflux conditions. The resulting compound is then purified by recrystallization to obtain the final product.
Scientific Research Applications
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide has been studied extensively for its potential therapeutic applications in various medical fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S2/c1-32(27,28)23-11-5-10-22(17-23)31-21-14-12-20(13-15-21)25-24(26)18-33(29,30)16-6-9-19-7-3-2-4-8-19/h2-5,7-8,10-15,17H,6,9,16,18H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZTESHUOSYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![2-cyclopropyl-N-[1-[methyl-(6-oxo-1H-pyridine-2-carbonyl)amino]propan-2-yl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433403.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![1-[2-Bromo-4-(trifluoromethoxy)phenyl]sulfonyl-4,4-difluoroazepane](/img/structure/B7433492.png)